3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-4-10-25-14-7-5-6-13(11-14)18(22)21-19-20-16-9-8-15(27(2,23)24)12-17(16)26-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHAZHIROBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of bases and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural and synthetic differences between the target compound and analogs from the literature:
Key Observations:
- Electron-Withdrawing vs.
- Synthetic Yields: Analogous Suzuki coupling reactions (e.g., 12a, 53% yield ) suggest that introducing bulky or polar groups may reduce efficiency compared to simpler derivatives (e.g., 3a, 94% yield ).
- Thermal Stability: Compounds with extended conjugation (e.g., triazole-linked 8 ) exhibit higher melting points (>280°C), whereas simpler analogs (e.g., 3a ) melt at lower temperatures (~185°C).
Biological Activity
3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.44 g/mol. The structure features a butoxy group, a methylsulfonyl substituent, and a benzothiazole moiety, which contribute to its unique chemical behavior and biological properties.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms:
- Inhibition of Carbonic Anhydrase : Benzothiazole derivatives are known to inhibit metalloenzymes like carbonic anhydrase, which is crucial for tumor growth in hypoxic conditions .
- Induction of Apoptosis : Studies have shown that certain benzothiazole compounds induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in various cancer cell lines, effectively halting proliferation .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, this compound exhibits anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Activity : Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .
In Vitro Studies
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
- Cytotoxicity Tests : A study reported that related benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.4 to 5 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.57 |
| Compound B | HeLa | 0.40 |
| This compound | Various | TBD |
In Vivo Studies
Preliminary in vivo studies on related compounds suggest promising results in reducing tumor size and improving survival rates in animal models. For instance, a derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
